molecular formula C18H20N2O B11020250 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone CAS No. 273216-77-6

3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone

Cat. No.: B11020250
CAS No.: 273216-77-6
M. Wt: 280.4 g/mol
InChI Key: LEHWJTKGWJAYCI-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone is an organic compound that features a quinoline derivative linked to a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the dimethylaminophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its structural versatility and stability.

Mechanism of Action

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the dimethylaminophenyl group.

    4-(Dimethylamino)benzophenone: Contains the dimethylaminophenyl group but lacks the quinoline core.

    3,4-Dihydroquinolin-1(2H)-one: A related compound with a similar quinoline core but different substituents.

Uniqueness

3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone is unique due to the combination of the quinoline core and the dimethylaminophenyl group. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

273216-77-6

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C18H20N2O/c1-19(2)16-11-9-15(10-12-16)18(21)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,5,7,13H2,1-2H3

InChI Key

LEHWJTKGWJAYCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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